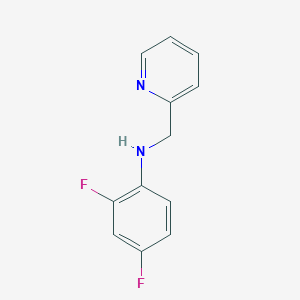
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Übersicht
Beschreibung
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Difluoro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H10F2N2 and a molecular weight of 220.22 g/mol. Its structure features a difluorobenzene moiety and a pyridine ring, which contribute to its significant biological activities. This compound has garnered attention in pharmaceutical chemistry for its potential applications in drug development, particularly as an inhibitor in various biochemical pathways.
Chemical Structure and Properties
The compound's unique structure is characterized by:
- Difluorobenzene moiety : Fluorine atoms at the 2 and 4 positions enhance reactivity.
- Pyridine ring : Provides additional binding sites for biological interactions.
These structural features influence its pharmacological properties, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
1. Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on various enzymes, including:
- Cyclin-dependent kinases (CDKs) : Potential applications in cancer therapy due to its ability to inhibit cell proliferation.
- Focal Adhesion Kinase (FAK) : Related studies suggest that derivatives of this compound may inhibit FAK, which is implicated in cancer progression.
2. Antibacterial Properties
It has been utilized in the synthesis of antibacterial agents, showcasing its potential to combat bacterial infections through specific biochemical pathways.
While specific mechanisms of action for this compound remain under investigation, several hypotheses include:
- Binding Affinity : The compound may interact with target proteins or enzymes through hydrogen bonding and π-π interactions facilitated by the pyridine and phenyl groups.
- Modulation of Signaling Pathways : By inhibiting key kinases involved in cellular signaling, it can alter the proliferation and survival of cancer cells.
Table 1: Summary of Biological Activities
Case Study: Inhibition of FAK
Recent studies have highlighted the potential of compounds related to this compound as FAK inhibitors. For instance, a derivative exhibited an IC50 value of 35 nM against FAK, demonstrating significant potency. Such findings suggest that this compound could be developed further for therapeutic applications in oncology.
Synthesis and Derivatives
Various synthetic routes exist for producing this compound, allowing for modifications that enhance its biological properties. Structural analogs have been explored to assess their efficacy in inhibiting specific enzymes or exhibiting antibacterial activity.
Table 2: Structural Analog Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(pyridin-2-ylmethyl)aniline | C11H12N2 | Lacks fluorine substituents |
| 2-Fluoro-N-(pyridin-3-ylmethyl)aniline | C12H12FN2 | Contains one fluorine atom |
| 4-Difluoro-N-(pyridin-3-ylmethyl)aniline | C12H10F2N2 | Similar difluorination but different position |
Eigenschaften
IUPAC Name |
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFZTLYRMLXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















